

# Comparative study of Hf and Zr precursors for high-k dielectrics.

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## Compound of Interest

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## An Objective Comparison of Hafnium and Zirconium Precursors for High-k Dielectric Deposition

Hafnium dioxide ( $\text{HfO}_2$ ) and zirconium dioxide ( $\text{ZrO}_2$ ) have become cornerstone materials in the semiconductor industry, serving as high-k dielectrics to replace silicon dioxide ( $\text{SiO}_2$ ) in advanced CMOS devices, DRAM capacitors, and emerging memory technologies.<sup>[1]</sup> The quality and performance of these dielectric films are critically dependent on the chemical precursors used in their deposition, typically via Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD). This guide provides a comparative analysis of common hafnium (Hf) and zirconium (Zr) precursors, focusing on their deposition characteristics and the properties of the resulting films, supported by experimental data.

## Precursor Families and Key Characteristics

The most widely utilized precursors for  $\text{HfO}_2$  and  $\text{ZrO}_2$  deposition belong to the metal alkylamide and metal halide families.

- **Metal Alkylamides:** This group includes precursors like Tetrakis(dimethylamido)hafnium (TDMAH), Tetrakis(ethylmethyamido)hafnium (TEMAH), Tetrakis(diethylamido)hafnium (TDEAH), and their zirconium counterparts (TDMAZ, TEMAZ, TDEAZ).<sup>[2][3]</sup> They are favored for their relatively high volatility and lower deposition temperatures, which is advantageous for thermally sensitive processes.<sup>[4]</sup> However, films grown from amide precursors can sometimes exhibit higher leakage currents and carbon impurity levels

compared to those from halide precursors.[4][5] For instance, in one study, PE-ALD-grown  $\text{HfO}_2$  from TDMAH had a carbon content of 11%, while  $\text{ZrO}_2$  from TDMAZ had only 2%.[5]

- **Metal Halides:** Hafnium tetrachloride ( $\text{HfCl}_4$ ) and zirconium tetrachloride ( $\text{ZrCl}_4$ ) are common halide precursors. These precursors are generally more thermally stable, allowing for a wider deposition temperature window that can extend above  $600^\circ\text{C}$ . [6] The resulting films often have lower impurity levels. A significant drawback is the potential for halogen (e.g., chlorine) incorporation into the film and the corrosive nature of the  $\text{HCl}$  byproduct. [1]
- **Metallocenes and Other Precursors:** More advanced precursors, including ansa-metallocenes and those with cyclopentadienyl ligands, have been developed to offer improved thermal stability and film properties. [7][8] For example, a modified cyclopentadienyl Zr precursor (MCPZr) demonstrated a broad ALD temperature window of  $250\text{--}400^\circ\text{C}$  and resulted in films with higher density and lower leakage current compared to other developmental precursors. [8]

## Data Presentation: Quantitative Comparison

The performance of Hf and Zr precursors is best understood through quantitative data on deposition processes and the resulting film characteristics.

### Table 1: Precursor and Deposition Characteristics

Precursor Type	Precursor Name	Typical Deposition Temp. (°C)	Growth Per Cycle (GPC) (Å/cycle)	Notes
Hafnium Alkylamide	TDMAH (Hf[N(CH <sub>3</sub> ) <sub>2</sub> ] <sub>4</sub> )	150 - 300	~0.93 - 1.1[1][5]	Higher vapor pressure than TEMAH/TDEAH. [2]
TEMAH (Hf[N(C <sub>2</sub> H <sub>5</sub> )(CH <sub>3</sub> )] <sub>4</sub> )	160 - 320	~1.17[9]	Good thermal stability.[6]	
TDEAH (Hf[N(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> ] <sub>4</sub> )	150 - 300	~0.93[1]	Lower vapor pressure, may decompose before evaporation.[2]	
Zirconium Alkylamide	TDMAZ (Zr[N(CH <sub>3</sub> ) <sub>2</sub> ] <sub>4</sub> )	150 - 275	~0.8 - 1.0[1][5][10]	Thermal decomposition begins >240°C. [11]
TEMAZ (Zr[N(C <sub>2</sub> H <sub>5</sub> )(CH <sub>3</sub> )] <sub>4</sub> )	260	~1.34[9]	Often used for HZO films.[12]	
Hafnium Halide	HfCl <sub>4</sub>	180 - 600+	~1.0	Wide ALD window, but potential for Cl contamination.[1][6]
Zirconium Halide	ZrCl <sub>4</sub>	180 - 600+	~1.0	Similar characteristics to HfCl <sub>4</sub> . [6]
Cocktail Precursor	Hf(dmap) <sub>4</sub> + Zr(dmap) <sub>4</sub>	300 - 360	0.46	Designed for Hf <sub>x</sub> Zr <sub>1-x</sub> O <sub>2</sub> films. [13]

**Table 2: Resulting Film Properties**

Film Material	Precursor(s)	Dielectric Constant (k)	Leakage Current Density (A/cm <sup>2</sup> )	Film Density (g/cm <sup>3</sup> )	Breakdown Field (MV/cm)
HfO <sub>2</sub>	Alkylamides (general)	~16 - 25[14][15]	~10 <sup>-3</sup> - 10 <sup>-7</sup> [4][16]	9.23[1]	~4.8 - 8.2[15]
ZrO <sub>2</sub>	Alkylamides (general)	~22 - 38[14][15]	~10 <sup>-3</sup> - 10 <sup>-7</sup> [15][16]	5.85[1]	> 4.8[15]
HfO <sub>2</sub> /ZrO <sub>2</sub>	Ansa-metallocenes	N/A	< 6 x 10 <sup>-7</sup> (at ±2 MV cm <sup>-1</sup> ) [7]	N/A	N/A
Hf <sub>0.5</sub> Zr <sub>0.5</sub> O <sub>2</sub>	Hf(dmap) <sub>4</sub> + Zr(dmap) <sub>4</sub>	N/A	3.6 x 10 <sup>-7</sup> (at 1 MV/cm)[13]	7.45[13]	~7.4[13]
HfO <sub>2</sub> /ZrO <sub>2</sub> Nanolaminate	TEMAH + TEMAZ	~60[17]	Low[18]	N/A	N/A

Note: Film properties can vary significantly based on deposition conditions, film thickness, and post-deposition annealing.

## Experimental Protocols

The deposition of high-quality HfO<sub>2</sub> and ZrO<sub>2</sub> films is typically achieved using ALD, a process that enables atomic-level thickness control and high conformality.

### General ALD Protocol for HfO<sub>2</sub>/ZrO<sub>2</sub>

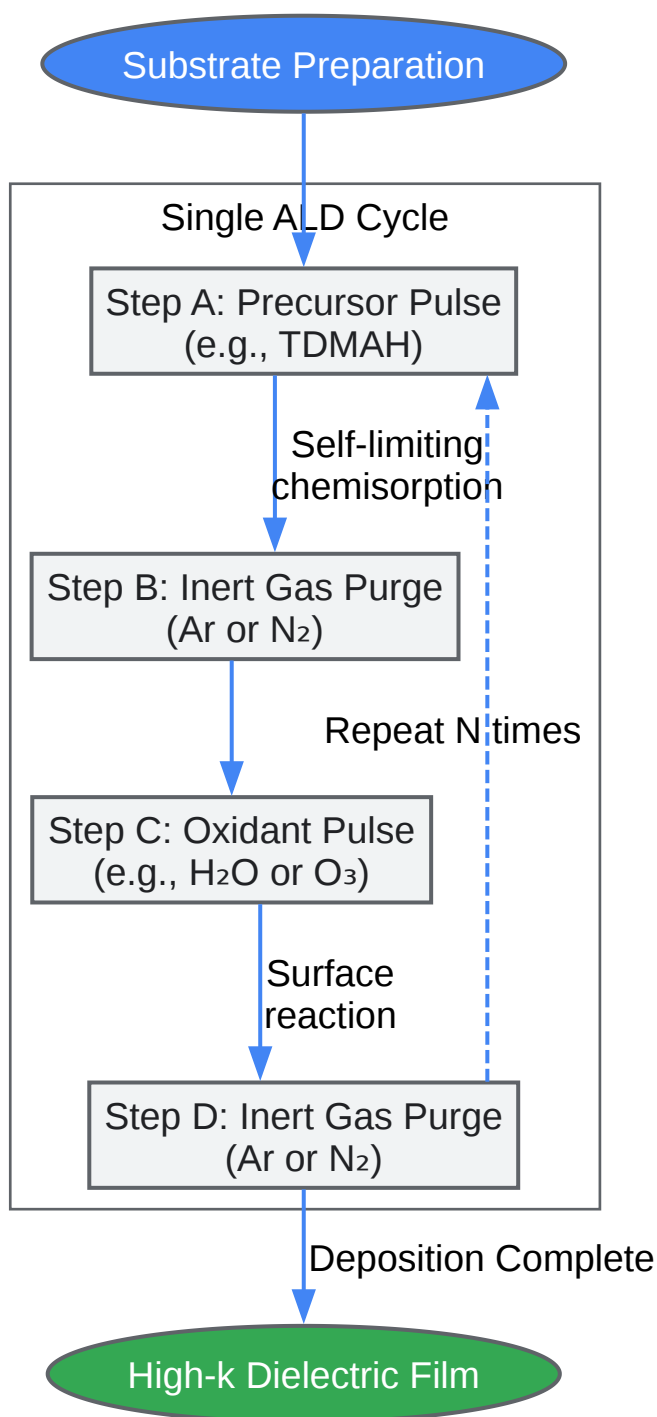
- **Substrate Preparation:** The process begins with a silicon substrate, which is often prepared with a standard cleaning procedure (e.g., RCA clean) to remove contaminants. A thin chemical oxide layer may be intentionally grown to serve as a clean, uniform starting surface.[19]
- **Reactor Setup:** The deposition is carried out in a flow-type ALD reactor.[1] The substrate is placed in a heated deposition zone, with the temperature maintained within the ALD window

of the chosen precursor (e.g., 200-300°C for many alkylamides).[15][20]

- Precursor Handling: The metal-organic precursors (e.g., TDMAH, TDMAZ) are typically liquids or low-melting-point solids held in heated bubblers (e.g., 70-85°C) to generate sufficient vapor pressure.[2][9] An inert carrier gas, such as argon or nitrogen, transports the precursor vapor into the reactor chamber.
- ALD Cycle: The core of the process is the ALD cycle, which is repeated to build the film layer by layer. A single cycle consists of four steps:
  - Step A (Precursor Pulse): A pulse of the Hf or Zr precursor vapor is introduced into the chamber. The precursor chemisorbs onto the substrate surface in a self-limiting reaction. [21]
  - Step B (Inert Gas Purge): The chamber is purged with an inert gas to remove any unreacted precursor and gaseous byproducts.[15]
  - Step C (Oxidant Pulse): A pulse of an oxidant, such as water (H<sub>2</sub>O) vapor or ozone (O<sub>3</sub>), is introduced.[1][15] The oxidant reacts with the adsorbed precursor layer to form a monolayer of metal oxide.
  - Step D (Inert Gas Purge): The chamber is purged again to remove the oxidant and reaction byproducts, completing the cycle.

The thickness of the final film is precisely controlled by the number of ALD cycles performed.[1]

## Mandatory Visualization



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Caption: A workflow diagram of a typical Atomic Layer Deposition (ALD) cycle.

## Discussion and Conclusion

The choice between hafnium and zirconium precursors depends on the specific requirements of the application.

- **Performance Trade-offs:**  $\text{ZrO}_2$  generally exhibits a higher dielectric constant than  $\text{HfO}_2$ .<sup>[22]</sup> However,  $\text{HfO}_2$  has a larger band gap and is often considered more thermodynamically stable when in direct contact with silicon, which can lead to lower leakage currents.<sup>[16][23]</sup>
- **Precursor Chemistry Matters:** Alkylamide precursors enable lower-temperature processing, which is crucial for preventing damage to underlying device structures. Halide precursors, while offering a wider process window, pose challenges related to corrosion and potential film contamination. The development of new precursors continues to address these trade-offs, aiming for high thermal stability, clean deposition, and superior film quality.
- **The Advantage of Mixing:** Combining  $\text{HfO}_2$  and  $\text{ZrO}_2$  into a hafnium-zirconium-oxide (HZO) solid solution or nanolaminate structure has emerged as a powerful strategy.<sup>[24]</sup> Alloying these materials can stabilize desirable crystalline phases (e.g., tetragonal or orthorhombic) that significantly enhance the dielectric constant and can even induce ferroelectric properties, opening pathways for next-generation memory devices.<sup>[9][17]</sup> Studies show that HZO films can achieve exceptionally high dielectric constants ( $k \sim 60$ ) and robust ferroelectric performance, demonstrating a promising approach to engineering ideal high- $k$  dielectrics.<sup>[17]</sup>

Ultimately, the selection of a precursor requires a careful evaluation of its physical properties, the desired deposition process parameters, and the required electrical and structural properties of the final dielectric film.

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